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Introduction

The Tobacco Mosaic Virus (TMV) has emerged as a versatile and potent platform for the
development of novel vaccines against a wide range of infectious diseases and cancers. Its
inherent properties, including a highly repetitive and organized structure, stability, and natural
adjuvant activity, make it an ideal scaffold for presenting foreign antigens to the immune
system. This document provides detailed application notes and protocols for the development
and evaluation of TMV-based vaccines, intended to guide researchers and drug development
professionals in harnessing this promising technology.

TMV can be utilized as a vaccine platform in two primary ways: through the genetic fusion of
antigenic epitopes to the TMV coat protein (CP) or by chemical conjugation of antigens to the
surface of the TMV nanoparticle. Both approaches leverage the virus's ability to be recognized
by the immune system as a pathogen-associated molecular pattern (PAMP), leading to robust
activation of antigen-presenting cells (APCs) and the subsequent induction of both humoral

and cellular immunity.

Data Presentation: Immunogenicity and Efficacy of
TMV-based Vaccines
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The following tables summarize quantitative data from preclinical studies, demonstrating the

immunogenic potential and protective efficacy of various TMV-based vaccine candidates.
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Experimental Protocols
Protocol 1: Production and Purification of TMV
Nanoparticles
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This protocol describes the propagation and purification of TMV from Nicotiana benthamiana
plants.

Materials:

Nicotiana benthamiana plants (6-8 weeks old)

e TMV inoculum (e.g., from a previous purification or infectious clone)
e 0.5 M Phosphate Buffer, pH 7.2, containing 1% 2-mercaptoethanol
o Cheesecloth

o Polyethylene glycol (PEG) 8000

e Sodium chloride (NaCl)

e 0.01 M Phosphate Buffer, pH 7.2

» Ultracentrifuge and appropriate rotors

Procedure:

Mechanically inoculate the leaves of N. benthamiana plants with the TMV inoculum.
o After 10-14 days post-inoculation, harvest the systemically infected leaf tissue.

e Homogenize the frozen leaf tissue in a blender with 1 mL of 0.5 M phosphate buffer per gram
of tissue.

« Filter the homogenate through four layers of cheesecloth to remove fibrous material.

 To the filtered extract, add PEG 8000 to a final concentration of 4% (w/v) and NaCl to 0.1 M.
 Stir the mixture at 4°C for at least 1 hour to precipitate the virus.

o Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

o Discard the supernatant and resuspend the pellet in 0.01 M phosphate buffer.
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Clarify the suspension by centrifuging at 10,000 x g for 15 minutes at 4°C.

Subject the supernatant to ultracentrifugation at 100,000 x g for 2 hours at 4°C to pellet the
virus.

Resuspend the viral pellet in 0.01 M phosphate buffer.
Determine the virus concentration spectrophotometrically (A260 of 0.1 = ~0.03 mg/mL).

Store the purified TMV at 4°C.

Protocol 2: Genetic Fusion of an Epitope to the TMV
Coat Protein

This protocol outlines the general steps for creating a TMV-based vaccine through genetic

fusion.

Materials:

TMV expression vector (e.g., pJLTRBO)

Gene sequence encoding the desired epitope

Restriction enzymes and T4 DNA ligase

Chemically competent Agrobacterium tumefaciens (e.g., GV3101)

Nicotiana benthamiana plants

Procedure:

Plasmid Construction:

o Design and synthesize the DNA sequence for the desired epitope, often including a linker
sequence (e.g., a helical linker) to ensure proper folding and presentation.

o Using standard molecular cloning techniques, insert the epitope-linker sequence into the
TMV expression vector, typically at the C-terminus of the coat protein gene.[1]
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o Verify the correct insertion and sequence of the construct by DNA sequencing.

Transformation of Agrobacterium:
o Transform the recombinant plasmid into chemically competent A. tumefaciens.

o Select for transformed colonies on appropriate antibiotic-containing media.

Agroinfiltration of N. benthamiana:
o Grow a culture of the transformed A. tumefaciens.

o Infiltrate the leaves of N. benthamiana plants with the bacterial suspension, for example,
by vacuum infiltration.[1]

Virus Production and Purification:

o Allow the virus to replicate in the plants for 10-14 days.

o Harvest the infected leaf tissue and purify the recombinant TMV particles as described in
Protocol 1.

Verification of Epitope Display:

o Confirm the presence of the fusion protein by SDS-PAGE and Western blot using an anti-
TMV antibody and an antibody specific to the fused epitope.

o Confirm the surface display of the epitope using an ELISA where the purified recombinant
TMV is coated on the plate and probed with an epitope-specific antibody.[1]

Protocol 3: Chemical Conjugation of a Peptide Antigen
to TMV

This protocol details a two-step chemical conjugation method to attach a peptide antigen to the
surface of TMV.

Materials:
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e Purified TMV
» Peptide antigen with a reactive group (e.g., a free amine or thiol)

o Crosslinking reagent (e.g., a heterobifunctional crosslinker like SMCC for thiol-amine
coupling)

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-
hydroxysulfosuccinimide) for carboxyl-amine coupling

o Reaction buffers (e.g., MES buffer for EDC/NHS chemistry, PBS for maleimide chemistry)
e Size-exclusion chromatography column for purification
Procedure (using EDC/Sulfo-NHS for amine-containing peptides):
o Activation of TMV Carboxyl Groups:
o Resuspend purified TMV in MES buffer (pH 6.0).

o Add EDC and Sulfo-NHS to the TMV solution to activate the carboxyl groups on the
glutamic acid residues of the TMV coat protein.

o Incubate for 15-30 minutes at room temperature.
o Conjugation to Peptide:
o Add the amine-containing peptide to the activated TMV solution.
o Adjust the pH to 7.2-7.5 to facilitate the reaction with the primary amines of the peptide.
o Incubate for 2 hours at room temperature or overnight at 4°C.
e Quenching and Purification:
o Quench the reaction by adding a quenching buffer (e.g., Tris or hydroxylamine).

o Purify the TMV-peptide conjugate from unreacted peptide and crosslinker by size-
exclusion chromatography or dialysis.
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e Characterization:

o Confirm successful conjugation by SDS-PAGE, looking for a shift in the molecular weight
of the TMV coat protein.

o Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA assay if the
peptide contains tyrosine, cysteine, or tryptophan).

Protocol 4: Enzyme-Linked Immunosorbent Assay
(ELISA) for Antibody Titer Determination

This protocol is for measuring antigen-specific 1gG titers in the sera of immunized animals.

Materials:

96-well high-binding ELISA plates

¢ Antigen (e.g., recombinant protein or peptide used for vaccination)
» Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

» Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

o Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

e Serum samples from immunized and control animals

» HRP-conjugated secondary antibody (e.g., anti-mouse 1gG-HRP)
e TMB substrate

e Stop Solution (e.g., 2 M H2S0a4)

Microplate reader

Procedure:

e Coating:
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o Dilute the antigen to 1-10 pg/mL in Coating Buffer.
o Add 100 pL of the antigen solution to each well of the ELISA plate.
o Incubate overnight at 4°C.
e Blocking:
o Wash the plate three times with Wash Buffer.
o Add 200 pL of Blocking Buffer to each well.
o Incubate for 1-2 hours at room temperature.
 Incubation with Sera:
o Wash the plate three times with Wash Buffer.
o Prepare serial dilutions of the serum samples in Blocking Buffer.
o Add 100 pL of the diluted sera to the wells.
o Incubate for 1-2 hours at room temperature.
 Incubation with Secondary Antibody:
o Wash the plate three times with Wash Buffer.

o Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the
manufacturer's instructions.

o Add 100 pL of the diluted secondary antibody to each well.
o Incubate for 1 hour at room temperature.
o Development and Measurement:

o Wash the plate five times with Wash Buffer.
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[e]

Add 100 pL of TMB substrate to each well.

Incubate in the dark for 15-30 minutes.

o

[¢]

Add 50 pL of Stop Solution to each well.

o

Read the absorbance at 450 nm using a microplate reader.

Protocol 5: IFN-y ELISpot Assay for Cellular Immune
Response

This protocol measures the frequency of IFN-y-secreting cells in response to antigen
stimulation.

Materials:

96-well PVYDF membrane ELISpot plates

e Anti-IFN-y capture antibody

 Biotinylated anti-IFN-y detection antibody

o Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

o BCIP/NBT substrate (for AP) or AEC substrate (for HRP)

» Blocking solution (e.g., RPMI-1640 with 10% FBS)

e Splenocytes or PBMCs from immunized and control animals

o Antigen or peptide pool for stimulation

o ELISpot plate reader

Procedure:

e Plate Coating:

o Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile PBS.
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o Coat the wells with anti-IFN-y capture antibody overnight at 4°C.

e Cell Plating and Stimulation:

[e]

Wash the plate and block with blocking solution for at least 2 hours at 37°C.

(¢]

Prepare a single-cell suspension of splenocytes or PBMCs.

[¢]

Add cells to the wells (e.qg., 2-5 x 10° cells/well).

[¢]

Add the antigen or peptide pool to the appropriate wells for stimulation. Include positive
(e.g., ConA or PHA) and negative (medium only) controls.

o

Incubate the plate for 18-24 hours at 37°C in a COz2 incubator.
o Detection:
o Wash the plate to remove cells.

o Add the biotinylated anti-IFN-y detection antibody and incubate for 2 hours at room
temperature.

o Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
e Spot Development:

o Wash the plate and add the substrate solution.

o Monitor spot development and stop the reaction by washing with distilled water.
e Analysis:

o Allow the plate to dry completely.

o Count the spots in each well using an ELISpot reader. The number of spots corresponds
to the number of IFN-y-secreting cells.

Protocol 6: Pseudovirus Neutralization Assay
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This protocol assesses the ability of antibodies in serum to neutralize viral entry, using a safe,
replication-deficient pseudovirus system.

Materials:

e Pseudovirus expressing the viral envelope protein of interest (e.g., SARS-CoV-2 Spike) and
a reporter gene (e.g., luciferase or GFP).

o Target cells expressing the appropriate viral receptor (e.g., HEK293T-ACE2 cells for SARS-
CoV-2).

e Heat-inactivated serum samples.
e Cell culture medium.
» Luciferase assay reagent (if using a luciferase reporter).
e 96-well cell culture plates.
Procedure:
o Cell Seeding:
o Seed the target cells in a 96-well plate and incubate overnight to allow for cell adherence.
e Serum-Virus Incubation:
o Prepare serial dilutions of the heat-inactivated serum samples.
o In a separate plate, mix the diluted sera with a fixed amount of pseudovirus.
o Incubate the serum-virus mixture for 1 hour at 37°C to allow antibodies to bind to the virus.
e Infection:
o Remove the medium from the seeded target cells.

o Transfer the serum-virus mixture to the wells containing the target cells.
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o Incubate for 48-72 hours at 37°C.

e Reporter Gene Assay:

o If using a luciferase reporter, lyse the cells and add the luciferase assay reagent. Measure
the luminescence using a luminometer.

o If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence
microscope or flow cytometer.

o Data Analysis:

o Calculate the percentage of neutralization for each serum dilution by comparing the
reporter signal to that of control wells (virus only, no serum).

o Determine the 50% neutralization titer (NT50) for each serum sample.
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Caption: General experimental workflow for TMV-based vaccine development.
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Caption: Immune signaling pathway activated by TMV-based vaccines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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